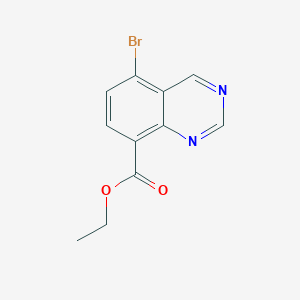

Ethyl 5-bromoquinazoline-8-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-bromoquinazoline-8-carboxylate is a chemical compound with the molecular formula C11H9BrN2O2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a bromine atom at the 5th position and an ethyl ester group at the 8th position of the quinazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromoquinazoline-8-carboxylate typically involves the bromination of quinazoline derivatives followed by esterification. One common method includes the reaction of 5-bromoanthranilic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromoquinazoline-8-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.

Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Formation of substituted quinazolines.

Ester Hydrolysis: Formation of 5-bromoquinazoline-8-carboxylic acid.

Oxidation: Formation of quinazoline N-oxides.

Reduction: Formation of dihydroquinazolines.

Scientific Research Applications

Ethyl 5-bromoquinazoline-8-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer and anti-inflammatory agents.

Biological Studies: The compound is used to study the biological activities of quinazoline derivatives, such as their interactions with enzymes and receptors.

Chemical Biology: It serves as a probe to investigate cellular pathways and molecular mechanisms.

Industrial Applications: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Ethyl 5-bromoquinazoline-8-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its binding affinity and selectivity towards enzymes and receptors. The compound can inhibit or activate various biological pathways, depending on its structural modifications and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 5-chloroquinazoline-8-carboxylate

- Ethyl 5-fluoroquinazoline-8-carboxylate

- Ethyl 5-iodoquinazoline-8-carboxylate

Uniqueness

Ethyl 5-bromoquinazoline-8-carboxylate is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, biological activity, and selectivity compared to other halogenated quinazoline derivatives .

Biological Activity

Ethyl 5-bromoquinazoline-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a quinazoline backbone with a bromine substituent at the 5-position and an ethyl ester at the 8-position. This structural arrangement contributes to its unique pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, particularly those associated with cancer proliferation and survival.

- Protein Interactions : It can modulate protein-protein interactions, influencing cellular processes such as apoptosis and cell cycle regulation .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. For instance:

- In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and colorectal cancer cells. In one study, it exhibited an IC50 value of 44 nM in HT-1080 fibrosarcoma cells, indicating potent antiproliferative effects .

| Cell Line | IC50 (nM) | Selectivity Index |

|---|---|---|

| HT-1080 | 44 | >10 (compared to MCF-7) |

| MCF-7 (control) | 1564 | - |

Anti-inflammatory Effects

This compound also displays anti-inflammatory properties. It has been shown to inhibit cyclooxygenase enzymes (COX-I and COX-II), which are critical in mediating inflammation:

- COX Inhibition : The compound exhibited IC50 values of approximately 0.39–1.87 µM for COX-II, suggesting strong anti-inflammatory potential compared to standard drugs like indomethacin .

Analgesic Activity

Preliminary studies indicate that this compound may possess analgesic properties. In animal models, it produced significant analgesic effects comparable to established analgesics like diclofenac .

Case Studies

-

Study on Cancer Cell Lines :

A comprehensive study evaluated the effects of this compound on various cancer cell lines. Results indicated that the compound selectively inhibited VIM-expressing mesenchymal cancer cells with a therapeutic index greater than 10, highlighting its potential for targeted cancer therapy . -

Inflammation Model :

In an experimental model of inflammation, this compound demonstrated reduced edema and inflammatory markers when administered at therapeutic doses, supporting its use as an anti-inflammatory agent .

Properties

Molecular Formula |

C11H9BrN2O2 |

|---|---|

Molecular Weight |

281.10 g/mol |

IUPAC Name |

ethyl 5-bromoquinazoline-8-carboxylate |

InChI |

InChI=1S/C11H9BrN2O2/c1-2-16-11(15)7-3-4-9(12)8-5-13-6-14-10(7)8/h3-6H,2H2,1H3 |

InChI Key |

LVYFPDLBJIXUCC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C2C(=C(C=C1)Br)C=NC=N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.